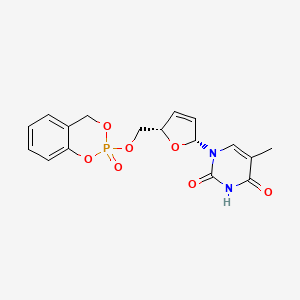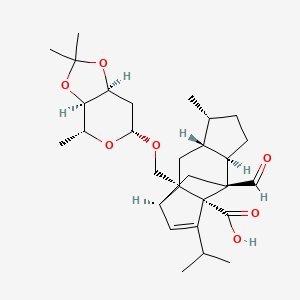
6,7-Dichlorchinoxalin-2,3(1H,4H)-dion
Übersicht
Beschreibung
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative with potential pharmacological properties. It has been the subject of various studies due to its unique chemical structure and potential applications in different fields of chemistry and biology.
Synthesis Analysis
The electrochemical synthesis of quinoxalinediones, including derivatives similar to 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, can be achieved via the electrooxidation of catechol in the presence of appropriate diamines in aqueous solution. This method has been demonstrated to yield high product purity and good yields (Bahram Dowlati, D. Nematollahi, M. Othman, 2012).
Molecular Structure Analysis
Quinoxaline derivatives, including 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, exhibit planar molecular structures. The crystallization studies reveal the planarity of the quinoxaline ring system and its interactions with substituents, which contribute to the overall molecular geometry (A. Janati, Y. Rodi, J. Jasinski, M. Kaur, Y. Ouzidan, E. Essassi, 2017).
Chemical Reactions and Properties
Quinoxaline-2,3-diones undergo various chemical reactions, including nucleophilic substitutions, which enable the synthesis of diverse derivatives. These reactions are crucial for modifying the chemical properties of the quinoxaline core for specific applications. For instance, the reaction with malononitrile and ethyl cyanoacetate yields various substituted derivatives, demonstrating the reactivity of the quinoxaline core (C. A. Obafemi, W. Pfleiderer, 2004).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
6,7-Dichlorchinoxalin-2,3(1H,4H)-dion: wird als Zwischenprodukt bei der Synthese von Arzneimitteln verwendet. Seine Struktur ermöglicht Modifikationen, die zur Entwicklung neuer Therapeutika führen können. Beispielsweise wurde es auf seine potenzielle Verwendung bei der Herstellung von Verbindungen mit antituberkulärer Aktivität untersucht {svg_1}.
Organische Synthese
In der organischen Chemie dient diese Verbindung als vielseitiges Reagenz. Sie kann verschiedene chemische Reaktionen durchlaufen, darunter Substitution, Addition und Cyclisierung, um eine Vielzahl organischer Moleküle zu erzeugen. Dadurch ist sie wertvoll für die Konstruktion komplexer organischer Verbindungen mit bestimmten gewünschten Eigenschaften {svg_2}.
Materialwissenschaft
Die einzigartige elektronische Struktur von This compound macht es zu einem Kandidaten für den Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Diese Materialien sind entscheidend für die Weiterentwicklung flexibler Elektronik und optoelektronischer Geräte {svg_3}.
Landwirtschaftliche Chemie
Chinoxalinderivate sind bekannt dafür, eine biologische Aktivität zu besitzen, die in der landwirtschaftlichen Chemie genutzt werden kann. Sie können verwendet werden, um Pestizide und Herbizide zu entwickeln, die auf bestimmte Schädlinge oder Unkräuter abzielen, ohne Pflanzen oder die Umwelt zu schädigen {svg_4}.
Analytische Chemie
Diese Verbindung kann auch in der analytischen Chemie eine Rolle als Standard oder Reagenz in verschiedenen analytischen Verfahren spielen. Ihre klar definierte Struktur und ihre Eigenschaften ermöglichen ihren Einsatz zur Kalibrierung von Instrumenten oder als Referenzverbindung in der spektroskopischen Analyse {svg_5}.
Umweltwissenschaften
In den Umweltwissenschaften können Forscher This compound verwenden, um den Abbau von Chinoxalinderivaten in der Umwelt zu untersuchen. Das Verständnis seiner Abbauprodukte und -wege ist entscheidend für die Beurteilung der Umweltauswirkungen dieser Verbindungen {svg_6}.
Chemieunterricht
Aufgrund seiner interessanten chemischen Eigenschaften und Reaktivität kann This compound als Lehrmittel im Chemieunterricht verwendet werden. Es liefert ein praktisches Beispiel für Studenten, die Heterocyclenchemie und die Reaktivität verschiedener funktioneller Gruppen lernen {svg_7}.
Biochemie
Schließlich können in der Biochemie die Wechselwirkungen dieser Verbindung mit biologischen Molekülen untersucht werden. Es kann als Werkzeug dienen, um die Funktion von Enzymen oder Rezeptoren zu untersuchen, die mit Chinoxalinderivaten interagieren, und trägt so zu unserem Verständnis biologischer Prozesse bei {svg_8}.
Eigenschaften
IUPAC Name |
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSIKMUAFYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274337 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25983-13-5 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding DCQX?
A1: The research paper "Delayed treatment with 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, a glycine site N-methyl-D-aspartate antagonist, protects against permanent middle cerebral artery occlusion in male rats" [] demonstrates that delayed treatment with DCQX, a potent and competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, provides significant neuroprotection against brain damage induced by permanent middle cerebral artery occlusion (MCAO) in male rats. [] This suggests a potential therapeutic window for DCQX in stroke treatment.
Q2: How does DCQX interact with its target and what are the downstream effects?
A2: DCQX acts as a potent and competitive antagonist at the glycine site of the NMDA receptor. [] By binding to this site, DCQX prevents glycine, a co-agonist required for NMDA receptor activation, from binding. This effectively blocks NMDA receptor function. Excessive NMDA receptor activation is implicated in excitotoxicity, a process contributing to neuronal damage in stroke. By inhibiting this excessive activation, DCQX exhibits neuroprotective effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

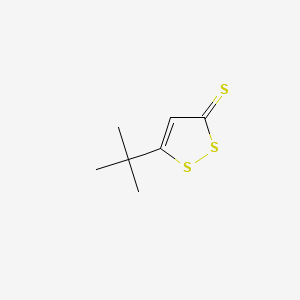


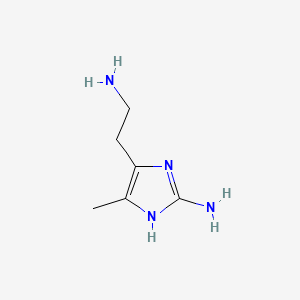
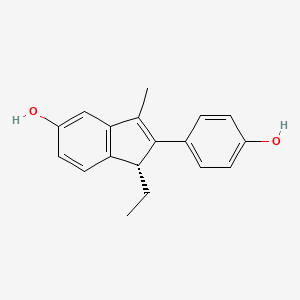
![4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid](/img/structure/B1197072.png)
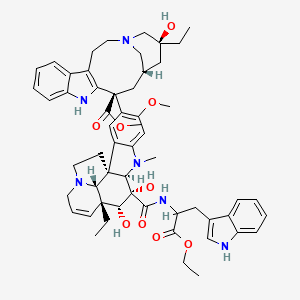
![3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B1197076.png)
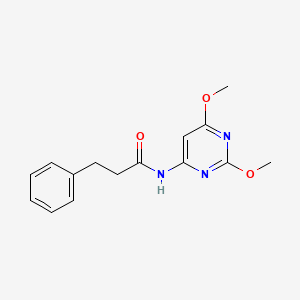
![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)

![Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-](/img/structure/B1197084.png)
